4-[1,3]Dioxolan-2-yl-3,4-dimethyl-cyclohex-2-enone
CAS No.: 54710-16-6
Cat. No.: VC18691341
Molecular Formula: C11H16O3
Molecular Weight: 196.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54710-16-6 |
|---|---|
| Molecular Formula | C11H16O3 |
| Molecular Weight | 196.24 g/mol |
| IUPAC Name | 4-(1,3-dioxolan-2-yl)-3,4-dimethylcyclohex-2-en-1-one |
| Standard InChI | InChI=1S/C11H16O3/c1-8-7-9(12)3-4-11(8,2)10-13-5-6-14-10/h7,10H,3-6H2,1-2H3 |
| Standard InChI Key | VRMKWKXBLAKJNX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)CCC1(C)C2OCCO2 |
Introduction
Chemical Identification and Structural Properties
Basic Chemical Descriptors
4- Dioxolan-2-yl-3,4-dimethyl-cyclohex-2-enone is systematically named 4-(1,3-dioxolan-2-yl)-3,4-dimethylcyclohex-2-en-1-one. Its IUPAC name reflects the cyclohexenone core (positions 3 and 4 methyl-substituted) fused to a 1,3-dioxolane ring at position 4 . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 54710-16-6 | |
| Molecular Formula | ||
| Molecular Weight | 196.24 g/mol | |
| Exact Mass | 196.11000 | |
| PSA (Polar Surface Area) | 35.53 Ų | |
| LogP (Partition Coefficient) | 1.6748 |
The compound’s structure has been validated via spectral data, including GC-MS fragmentation patterns showing prominent peaks at m/z 73, 45, and 74, corresponding to the dioxolane ring and ketone group.
Stereochemical and Conformational Features
The cyclohexenone ring adopts a partially unsaturated conformation, with the dioxolane moiety introducing steric hindrance at position 4. Computational models predict a chair-like conformation for the cyclohexenone ring, stabilized by intramolecular hydrogen bonding between the ketone oxygen and dioxolane ether groups. The canonical SMILES string and InChIKey further define its stereochemistry.
Synthesis and Industrial Applications
Synthetic Pathways
The compound is typically synthesized via a two-step process:
-
Friedel-Crafts Acylation: Cyclohexenone derivatives are functionalized with acetyl groups under acidic conditions.
-
Dioxolane Protection: The ketone group is protected using ethylene glycol, forming the 1,3-dioxolane ring under catalytic acid conditions.
This method ensures high yields (≥99% purity) and scalability, as evidenced by supplier specifications .
Physicochemical Properties and Stability
Thermal and Solubility Data
While specific melting and boiling points remain unreported, the compound is described as a liquid at room temperature . Its LogP value of 1.67 suggests moderate lipophilicity, favoring solubility in organic solvents like dichloromethane and tetrahydrofuran . Water solubility is presumed low due to the nonpolar dioxolane and methyl groups.
Spectroscopic Characterization
Mass Spectrometry
GC-MS analysis reveals a molecular ion peak at m/z 196 (matching the molecular weight) and fragment ions at m/z 73 (dioxolane ring), 45 (ketone group), and 74 (cyclohexenone backbone).
Research and Development Trends
Recent studies focus on leveraging the compound’s dioxolane ring as a protecting group in total synthesis. For example, its use in constructing polycyclic ethers—a class of marine natural products—demonstrates its utility in complex molecule assembly. Additionally, modifications to the methyl groups are being explored to tune lipophilicity for drug delivery systems .
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